molecular formula C10H11ClN4 B12630792 (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B12630792
M. Wt: 222.67 g/mol
InChI Key: UKUGXPLYYHGDAN-UHFFFAOYSA-N
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Description

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves the formation of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 3-aminopyridine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound has been studied for its potential as an anti-fibrotic agent. Research has shown that derivatives of this compound can inhibit the expression of collagen and other fibrotic markers, making it a promising candidate for the treatment of fibrotic diseases .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for the development of new drugs for conditions such as cancer and infectious diseases.

Industry

Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-fibrotic activity is believed to be due to its ability to inhibit collagen synthesis and deposition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is unique due to its specific combination of pyridine and pyrimidine rings, along with the methanamine group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

(4-pyridin-3-ylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H10N4.ClH/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8;/h1-5,7H,6,11H2;1H

InChI Key

UKUGXPLYYHGDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)CN.Cl

Origin of Product

United States

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